4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile
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Overview
Description
4-tert-Butyl-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C12H19NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of tert-butyl cyclohexanone with a suitable nitrile source under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions for efficiency, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The nitrile group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The nitrile group can also participate in interactions with nucleophiles, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar spiro structure but contains an additional nitrogen atom and a carboxylate group.
4-(Tert-butyl)-1-oxaspiro[2.5]octane: Similar in structure but lacks the nitrile group.
Uniqueness
4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its combination of a spiro structure and a nitrile group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-11(2,3)9-6-4-5-7-12(9)10(8-13)14-12/h9-10H,4-7H2,1-3H3 |
InChI Key |
VIPZZJXAIACYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC12C(O2)C#N |
Origin of Product |
United States |
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